Bergenin hydrate
Overview
Description
Bergenin hydrate is a naturally occurring compound found in various plant species, including Bergenia crassifolia, Bergenia ligulata, and Bergenia ciliata. It is a C-glucoside of 4-O-methyl gallic acid and presents as a colorless crystalline compound. This compound has been used in traditional medicine for centuries due to its wide range of therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bergenin can be isolated from plant sources through extraction and purification processes. One common method involves the extraction of bergenin from the rhizomes of Bergenia species using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify bergenin .
Industrial Production Methods: In industrial settings, bergenin can be produced through biotechnological approaches. For instance, the biosynthetic pathway of bergenin has been reconstructed in Escherichia coli, allowing for the production of bergenin through fermentation processes. This method involves the use of specific enzymes, such as glycosyltransferases and methyltransferases, to synthesize bergenin from precursor molecules .
Chemical Reactions Analysis
Types of Reactions: Bergenin undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: Bergenin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of bergenin can be achieved using reducing agents such as sodium borohydride.
Esterification: Bergenin can form esters with carboxylic acids in the presence of catalysts like sulfuric acid
Major Products:
Oxidation: Oxidized derivatives of bergenin.
Reduction: Reduced forms of bergenin.
Esterification: Esterified bergenin derivatives
Scientific Research Applications
Bergenin hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, diabetes, and inflammation.
Industry: Utilized in the development of novel drug delivery systems, such as nanoparticles and extended-release formulations
Mechanism of Action
Bergenin exerts its effects through multiple molecular targets and pathways:
Enzymes and Proteins: Alters the activity of enzymes like reelin, glycogen synthase kinase-3 beta, and proteins such as amyloid beta and tau.
Pathways: Involves pathways like phosphoinositide 3-kinase/protein kinase B, nuclear factor kappa B, protein kinase C, nuclear factor erythroid 2-related factor 2, and sirtuin 1/forkhead box O3a
Comparison with Similar Compounds
Bergenin is unique due to its diverse pharmacological activities and stability under various conditions. Similar compounds include:
Gallic Acid: Shares antioxidant properties but lacks the glycosidic linkage present in bergenin.
Ellagic Acid: Another polyphenolic compound with antioxidant and anti-inflammatory properties but differs in structure and bioavailability.
Catechin: A flavonoid with antioxidant effects, structurally different from bergenin
Bergenin’s unique combination of stability, bioactivity, and diverse therapeutic potential makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSXSAFDSGKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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